Bistheonellide A
Overview
Description
Bistheonellide A is a compound that was isolated from the ethanol extract of a marine sponge Theonella sp. collected in Palau . It has been found to strongly inhibit the colony formation of Chinese hamster V79 cells .
Synthesis Analysis
The synthesis of Bistheonellide A was achieved through bioassay-guided isolation from the ethanol extract of a marine sponge Theonella sp .Molecular Structure Analysis
The structure of Bistheonellide A was assigned based on its spectral data and comparison with the reported data .Chemical Reactions Analysis
Bistheonellide A is an actin-polymerization inhibitor . It was found to inhibit the polymerization of G-actin and to depolymerize F-actin in a concentration-dependent manner .Scientific Research Applications
Synthesis of Metal Complexes : Bistheonellide can be used to synthesize bimetallic carbonyl complexes of manganese, rhodium, and ruthenium (Bitterwolf, 1990).
Inhibition of Actin Polymerization : This compound inhibits actin polymerization, leading to changes in cell morphology and inhibition of cell cycle progression in rat embryonic fibroblasts (Watabe et al., 1996). Additionally, it has been found to sequester G-actin from incorporation into F-actin, with an irreversible depolymerizing effect (Saito et al., 1998).
Inhibition of Colony Formation : Bistheonellide A strongly inhibits colony formation of Chinese hamster V79 cells and does not affect IL-8 production in PMA-stimulated HL-60 cells (Oda et al., 2006).
Antitumor Activity : Identified as a potent cytotoxic dimeric macrolide, Bistheonellide A has been isolated from a marine sponge and is identical to swinholide A. It exhibits antitumor properties (Kato et al., 1987).
Synthesis of Derivatives : Studies focus on synthesizing derivatives of Bistheonellide A, such as premisakinolide A, which is an intermediate in the synthesis of bistheonellic acid B (Shin & Krische, 2015).
Actin-Binding Specificity : Bistheonellide A shares the actin-binding site with kabiramide D, another marine macrolide toxin, indicating a specific interaction with cellular actin (Wada et al., 1998).
properties
IUPAC Name |
(1R,3S,5E,9S,10S,11R,13S,14S,15S,17S,21R,23S,25E,29S,30S,31R,33S,34S,35S,37S)-3,11,13,23,31,33-hexahydroxy-9,29-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXAVQHYRALFDY-VIPNGKGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H128O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893512 | |
Record name | Misakinolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bistheonellide A | |
CAS RN |
105304-96-9 | |
Record name | Bistheonellide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105304969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misakinolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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